1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)-
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Overview
Description
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which consists of an oxygen atom and two nitrogen atoms within a five-membered ring structure
Preparation Methods
The synthesis of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of hydrazides with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another approach involves the use of amidoximes and amides under high-temperature conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include sodium hydroxide, iodine, and various acid chlorides. The major products formed from these reactions are typically substituted oxadiazole derivatives with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- can be compared with other similar compounds such as:
5-Methyl-1,3,4-oxadiazol-2-amine: This compound has a similar oxadiazole ring structure but differs in its substituents, leading to different biological activities.
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: This derivative has been studied for its antibacterial activity against Salmonella typhi.
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Known for its potential anticancer properties.
The uniqueness of 1,3,4-Oxadiazol-2-amine, N-methyl-5-(3,4,5-trimethoxyphenyl)- lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
80987-69-5 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
N-methyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O4/c1-13-12-15-14-11(19-12)7-5-8(16-2)10(18-4)9(6-7)17-3/h5-6H,1-4H3,(H,13,15) |
InChI Key |
YOKDWSCAAFBGRH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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